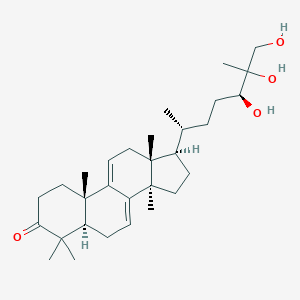
(+)-Ganodermanontriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ganodermanontriol typically involves the extraction from Ganoderma lucidum. The dried mushroom is crushed and sieved, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate ganodermanontriol .
Industrial Production Methods: Industrial production of ganodermanontriol involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of ganodermanontriol .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ganodermanontriol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können zur Oxidation von Ganodermanontriol verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel, die bei der Reduktion von Ganodermanontriol eingesetzt werden.
Substitution: Halogenierungsreaktionen können unter kontrollierten Bedingungen mit Halogenen wie Chlor oder Brom durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und halogenierte Verbindungen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Chemie:
Biologie:
- Zeigt signifikante Antikrebsaktivitäten, indem es die Proliferation von Darmkrebszellen hemmt .
- Zeigt antivirale Aktivität gegen das humane Immundefizienzvirus und das Dengue-Virus .
Medizin:
- Potenzielles Therapeutikum für die Krebsbehandlung aufgrund seiner Fähigkeit, die Zellproliferation zu hemmen und den Zellzyklus zu arretieren .
- Zeigt vielversprechende Ergebnisse in der antiviralen Therapie, indem es virale Proteasen angreift .
Industrie:
- Wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln eingesetzt .
5. Wirkmechanismus
Ganodermanontriol entfaltet seine Wirkungen über verschiedene molekulare Mechanismen:
Molekulare Zielstrukturen und -wege:
Wirkmechanismus
Ganodermanontriol exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Ganodermanontriol ist unter den Lanostanoid-Triterpenen aufgrund seines spezifischen Hydroxylierungsmusters und seiner biologischen Aktivitäten einzigartig . Ähnliche Verbindungen umfassen:
Ganoderinsäure: Ein weiteres Triterpen aus Ganoderma lucidum mit Antikrebs- und entzündungshemmenden Eigenschaften.
Lucideninsäure: Bekannt für seine antioxidativen und hepatoprotektiven Wirkungen.
Ganodermanondiol: Zeigt Zytotoxizität gegen verschiedene Krebszelllinien.
Ganodermanontriol sticht aufgrund seiner starken Antikrebs- und antiviralen Aktivitäten hervor, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
106518-63-2 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
KASALCUNLBTNAA-LIPCCPSCSA-N |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomerische SMILES |
C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Aussehen |
Powder |
Synonyme |
ganodermanontriol GNDT triterpene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


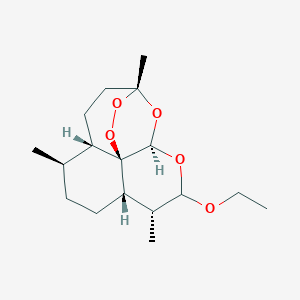
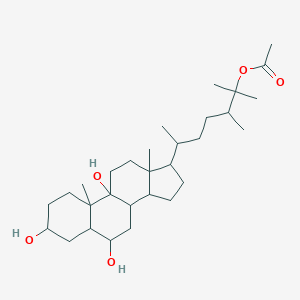

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
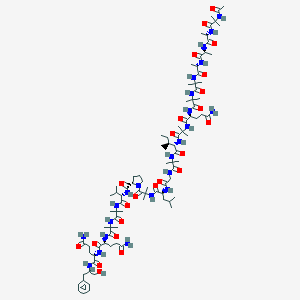
![tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate](/img/structure/B218091.png)
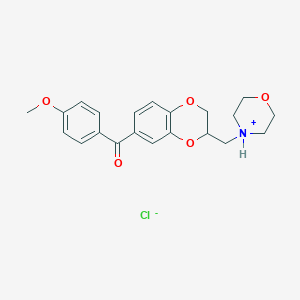

![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
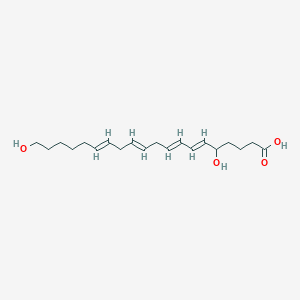

![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
